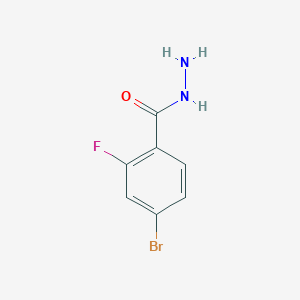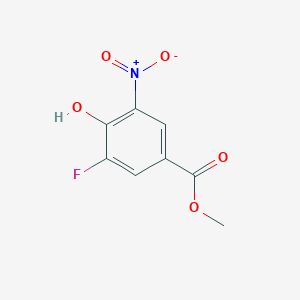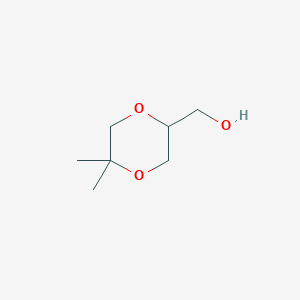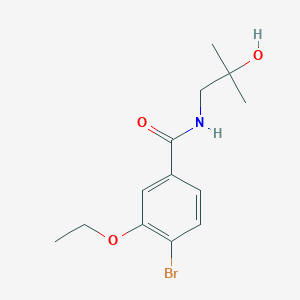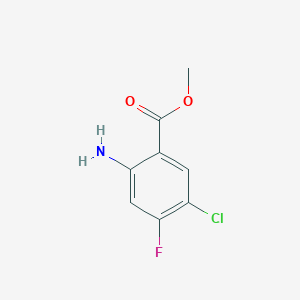
Methyl 2-(3-fluoro-4-(trifluoromethyl)benzyl)isonicotinate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of high electron density around the oxygen, nitrogen, and fluorine atoms, and regions of low electron density around the carbon and hydrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The presence of the trifluoromethyl group, the benzyl group, and the isonicotinate group could each influence the compound’s reactivity .
Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
Methyl 2-(3-fluoro-4-(trifluoromethyl)benzyl)isonicotinate and its derivatives are essential in the synthesis of fluorinated compounds, which play a crucial role in pharmaceuticals and agrochemicals due to their unique properties. For instance, the stereospecific approach to the synthesis of [18F]2-deoxy-2-fluoro-D-mannose demonstrates the application of fluorinated intermediates in producing radiolabeled compounds for tomographic studies (Luxen et al., 1986). Similarly, the enantioselective construction of quaternary stereogenic centers possessing a fluorine atom highlights the importance of fluorination in creating compounds with specific chirality, crucial for drug development (Ihara et al., 1992).
Fluorocyclohexanes and Functionalisation
Research on fluorocyclohexanes, such as the study on the six H-trifluoromethyldecafluoro- and two of the 2H,4H-trifluoromethylnonafluoro-cyclohexanes, showcases the exploration of fluorinated cyclohexanes for potential applications in materials science and fluorine chemistry (Alsop et al., 1982). The regioselective functionalisation of 1,3-bis(trifluoromethyl)benzene further demonstrates the strategic incorporation of fluorine atoms into aromatic compounds, which can lead to new functionalities and reactivity patterns useful in synthetic chemistry (Dmowski & Piasecka-Maciejewska, 1998).
Trifluoromethylating Agents and Inhibitors
Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate serves as a versatile trifluoromethylating agent for organic halides, illustrating the development of reagents that introduce trifluoromethyl groups into various substrates, a key modification in pharmaceuticals and agrochemicals (Chen & Duan, 1993). The study on three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors indicates the role of fluorinated compounds in designing inhibitors that could be relevant in the treatment of diseases or as herbicides (Li et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO2/c1-22-14(21)10-4-5-20-11(8-10)6-9-2-3-12(13(16)7-9)15(17,18)19/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFYYBMXOUTUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-fluoro-4-(trifluoromethyl)benzyl)isonicotinate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

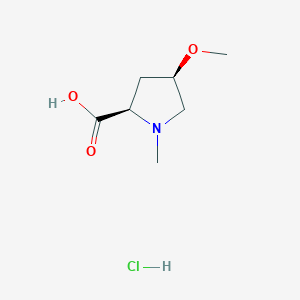
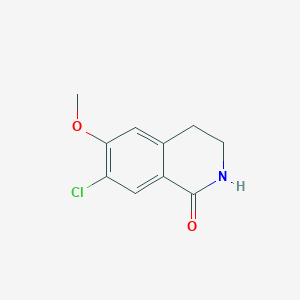
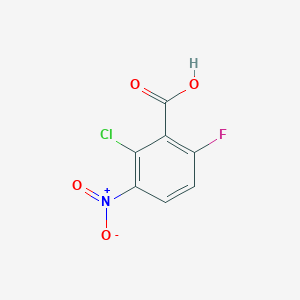
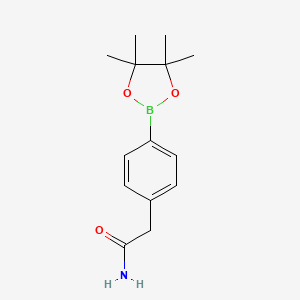
![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)
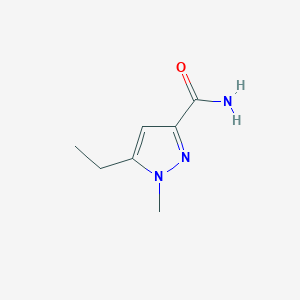
![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)
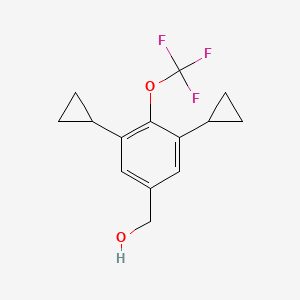
![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)
